5-acetamido-N-(2,2-diethoxyethyl)pyrazolo[1,5-a]pyridine-3-carboxamide
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Overview
Description
5-acetamido-N-(2,2-diethoxyethyl)pyrazolo[1,5-a]pyridine-3-carboxamide, also known as ADPC, is a heterocyclic compound. It belongs to the family of pyrazolo[1,5-a]pyrimidines (PPs), which have been identified as strategic compounds for optical applications .
Synthesis Analysis
A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The overall yield of the synthesized compounds was between 67-93% .Molecular Structure Analysis
The molecular formula of 5-acetamido-N-(2,2-diethoxyethyl)pyrazolo[1,5-a]pyridine-3-carboxamide is C16H22N4O4, and its molecular weight is 334.376.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-acetamido-N-(2,2-diethoxyethyl)pyrazolo[1,5-a]pyridine-3-carboxamide, such as its boiling point, melting point, and density, are not specified in the available sources .Scientific Research Applications
Synthesis and Biological Evaluation
Cytotoxic Activity : A study by Hassan et al. (2015) explored the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, revealing their potential cytotoxicity against various human cancer cell lines. This indicates a possible application in cancer research and therapy (Hassan, Hafez, Osman, & Ali, 2015).
Antitubercular Agents : Tang et al. (2015) synthesized a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as new anti-Mycobacterium tuberculosis agents. These compounds exhibited significant in vitro potency, indicating their potential as lead compounds for antitubercular drug discovery (Tang et al., 2015).
Antimicrobial Activities : The work of Gouda et al. (2010) involved synthesizing new thiazole and pyrazole derivatives based on a specific moiety, which exhibited promising antimicrobial activities. This suggests potential applications in the development of new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Fungicidal Activity : Huppatz (1985) described the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, structural analogues of the systemic fungicide carboxin, highlighting their potential in agricultural fungicidal applications (Huppatz, 1985).
Chemical Synthesis and Structural Elucidation
Heterocyclization Directions : Rudenko et al. (2011) explored heterocyclization reactions involving derivatives of 5-aminopyrazoles, leading to the formation of pyrazolo[1,5-a]pyrimidine-7-carboxamides. This study contributes to the understanding of chemical synthesis pathways and mechanisms (Rudenko et al., 2011).
Novel Syntheses of Pyrazolo[3,4-d]Pyrimidines : Hildick and Shaw (1971) presented new syntheses of pyrazolo[3,4-d]pyrimidines, including important antimetabolites like allopurinol. This work adds to the knowledge of synthesizing complex pyrazolopyrimidines (Hildick & Shaw, 1971).
Synthesis of Fluorescence Dyes : Chen et al. (2012) synthesized new tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores. These compounds, exhibiting high fluorescence quantum yields, can be applied in imaging and sensing technologies (Chen et al., 2012).
Safety and Hazards
Future Directions
Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . They possess a high impact in medicinal chemistry and have potential applications in scientific experiments. Future research could focus on the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines, and their potential applications .
properties
IUPAC Name |
5-acetamido-N-(2,2-diethoxyethyl)pyrazolo[1,5-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-4-23-15(24-5-2)10-17-16(22)13-9-18-20-7-6-12(8-14(13)20)19-11(3)21/h6-9,15H,4-5,10H2,1-3H3,(H,17,22)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDARTGMMSWBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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